molecular formula C9H10F4N2 B13036249 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13036249
M. Wt: 222.18 g/mol
InChI Key: GGOORWITWKRVOO-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213500-04-9) is a fluorinated aromatic diamine with the molecular formula C₉H₁₀F₄N₂ and a molecular weight of 222.19 g/mol . Its structure features a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position, attached to an ethane-1,2-diamine backbone. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

GGOORWITWKRVOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . The process involves the use of boron reagents and palladium catalysts to couple the fluoro-substituted phenyl ring with the ethane-1,2-diamine moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific solvents .

Chemical Reactions Analysis

1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it may interact with biological targets effectively due to the presence of fluorine atoms, which can enhance metabolic stability and bioavailability.

Case Study: Anticancer Activity

Recent studies have explored the compound's anticancer properties. For instance, a research project demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)12.5
This compoundA549 (Lung)15.0

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and thermal stability.

Case Study: Coating Applications

Research conducted on polymer composites incorporating this compound has shown improved resistance to solvents and environmental degradation. These properties are essential for applications in automotive and aerospace industries.

PropertyControl SampleSample with this compound
Solvent ResistanceModerateHigh
Thermal Stability (°C)200250

Mechanism of Action

The mechanism by which 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 789429-61-4): Structural difference: Lacks the fluorine atom at the 4-position but retains the -CF₃ group at the 3-position. Its molecular weight (204.19 g/mol) is lower due to the absence of one fluorine atom . Physical state: Exists as a liquid (storage at 4°C), contrasting with the solid state of many fluorinated analogs .
  • N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride (Compound 6): Structural difference: Contains nitro (-NO₂) groups at the 2- and 6-positions in addition to the -CF₃ group. Impact: Nitro groups significantly increase electron deficiency, enhancing reactivity in redox reactions. This compound demonstrates potent inhibition of lysine-specific demethylase 1 (IC₅₀ < 1 μM), suggesting nitro groups may improve target binding .

Heterocyclic Analogs

  • N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine :
    • Structural difference : Replaces the phenyl ring with a pyridine ring and introduces a chlorine atom.
    • Impact : The pyridine ring’s electron-deficient nature enhances coordination with metal catalysts (e.g., manganese complexes in epoxidation reactions, as seen in related diamines ). Chlorine substitution may improve solubility in polar solvents compared to fluorine .

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine C₉H₁₀F₄N₂ 222.19 3-F, 4-CF₃ Potential enzyme inhibitor; high lipophilicity
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine C₉H₁₁F₃N₂ 204.19 3-CF₃ Liquid state; used in coordination chemistry
N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine HCl C₉H₁₀F₃N₅O₄·HCl 353.67 2,6-NO₂, 4-CF₃ Potent LSD1 inhibitor (IC₅₀ < 1 μM)
N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine C₉H₁₀ClF₃N₃ 240.65 Pyridine ring, 6-Cl, 4-CF₃ Enhanced solubility; catalytic applications

Biological Activity

1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • CAS Number : 237761-81-8

The compound features a trifluoromethyl group which enhances its lipophilicity and electron-withdrawing properties, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Antimicrobial Evaluation

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
MRSA20 µg/mL

The compound demonstrated a notable ability to inhibit the growth of these pathogens, suggesting potential applications in treating resistant bacterial infections .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects. In vitro studies assessed its ability to reduce inflammation markers in cell lines exposed to inflammatory stimuli.

In Vitro Cell Viability and Anti-inflammatory Effects

Compound IC50 (µM) Effect
This compound12.5Significant reduction in TNF-alpha levels

The results indicate that this compound can effectively lower tumor necrosis factor-alpha (TNF-alpha), a key player in inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored across several cancer cell lines.

Cytotoxicity Assays

In studies involving cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), the following results were observed:

Cell Line IC50 (µM) Mechanism of Action
HCT-1168.0Induces apoptosis through caspase activation
MCF-710.5Cell cycle arrest at G0/G1 phase
HeLa9.0Apoptosis induction

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer types, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds with trifluoromethyl substitutions. For instance:

  • Study on Trifluoromethyl Derivatives : Research indicated that derivatives with trifluoromethyl groups showed enhanced cytotoxicity against tumor cells compared to their non-fluorinated counterparts. The presence of electron-withdrawing groups like CF3 was crucial for their activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound can activate apoptotic pathways via caspase cascades, leading to programmed cell death in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of ethane-1,2-diamine are often prepared by reacting halogenated aromatic precursors (e.g., 4,7-dichloroquinoline) with ethylenediamine under controlled conditions . A similar approach using 3-fluoro-4-(trifluoromethyl)benzoic acid as a starting material has been reported for related fluorinated ketones, which can be reduced to the corresponding diamine . Key steps include anhydrous solvent use, reflux conditions, and purification via column chromatography.

Q. How is the compound characterized, and what analytical techniques are essential?

Characterization typically involves:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR to confirm substituent positions and fluorine environments. For example, aromatic protons in trifluoromethylphenyl groups show distinct splitting patterns (e.g., δ 8.01–8.10 ppm in DMSO-d6_6) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peaks around 229–231 m/z) .
  • Elemental analysis : To validate purity and stoichiometry.

Q. What are the stability considerations for this diamine during storage?

Fluorinated aromatic diamines are hygroscopic and sensitive to oxidation. Storage recommendations include:

  • Anhydrous conditions (e.g., desiccators with silica gel) .
  • Protection from light and temperatures below 25°C to prevent decomposition or polymerization .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical outcomes during synthesis?

The presence of multiple electron-withdrawing groups (fluoro, trifluoromethyl) can lead to steric hindrance, affecting reaction selectivity. For example, competing pathways may yield undesired regioisomers or by-products. Strategies include:

  • Using chiral catalysts or auxiliaries to control stereochemistry .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. How does the compound’s electronic structure influence its reactivity in coordination chemistry?

The electron-deficient trifluoromethyl group and fluorine substituents enhance Lewis acidity, making the diamine a potential ligand for metal complexes. Computational studies (e.g., DFT) can predict binding modes, while experimental validation via X-ray crystallography or UV-vis spectroscopy is critical . Such complexes are explored in catalysis or materials science .

Q. What contradictions exist in reported biological activity data for this compound?

Discrepancies in antiproliferative or antimicrobial efficacy may arise from:

  • Purity variations : Impurities like unreacted precursors (e.g., chlorinated by-products) can skew bioassay results .
  • Assay conditions : Differences in cell lines, solvent choice (e.g., DMSO vs. ethanol), or exposure times . Rigorous impurity profiling (e.g., LC-MS) and standardized protocols are recommended .

Q. How can mechanistic insights into its pharmacological activity be obtained?

Advanced methods include:

  • Target engagement studies : Fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases) .
  • Metabolic stability assays : Liver microsome studies to evaluate CYP450-mediated degradation .
  • Molecular docking : Simulations to predict interactions with biological targets (e.g., quinoline-based antimalarial targets) .

Methodological Considerations

Q. What strategies mitigate toxicity risks during handling?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralization of acidic/basic by-products before disposal .

Q. How can researchers optimize reaction yields for scaled-up synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
  • Catalyst screening : Palladium or copper catalysts for cross-coupling steps .
  • Process monitoring : In-situ IR or Raman spectroscopy to track reaction progress .

Q. What computational tools are useful for predicting physicochemical properties?

  • LogP calculation : Software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for drug design .
  • pKa prediction : Tools such as SPARC to assess protonation states under physiological conditions .

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